molecular formula C19H22N2O5S B2946085 3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1704516-62-0

3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Katalognummer: B2946085
CAS-Nummer: 1704516-62-0
Molekulargewicht: 390.45
InChI-Schlüssel: SLLVWDVUZSBVQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic compound for research applications. Its molecular structure incorporates a piperidine ring—a common feature in pharmaceuticals and biologically active molecules—linked to a substituted pyridinone and a 4-methoxyphenyl sulfonyl group . Piperidine derivatives are extensively investigated in medicinal chemistry for their diverse biological activities. For instance, structurally related piperidine-based compounds have been identified as potent inhibitors of targets like the MenA enzyme in Mycobacterium tuberculosis, showcasing the potential of this scaffold in antitubercular drug discovery . Other research highlights piperidine carboxamides as key components in developing potent P2Y12 receptor antagonists for antiplatelet therapy . The specific combination of a sulfonyl group and a carbonylic linkage to a heteroaromatic system in this compound suggests it may be a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug design campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-20-11-3-4-17(18(20)22)19(23)21-12-9-16(10-13-21)27(24,25)15-7-5-14(26-2)6-8-15/h3-8,11,16H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLVWDVUZSBVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₇N₃O₅S
  • CAS Number : 2770163

The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and carbonyl compounds. For example, the synthesis of similar piperidine derivatives has been documented, where intermediates are formed through the reaction of 3-piperidinic acid with various benzene sulfonyl chlorides under basic conditions, followed by esterification reactions to yield target compounds .

Anticancer Properties

Research indicates that compounds containing piperidine and methoxyphenyl groups exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells. The presence of the methoxy group is believed to enhance the lipophilicity and biological activity of these compounds .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar piperidine derivatives have shown to inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Compounds with similar structures have been reported to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that related sulfonamide derivatives exhibit antimicrobial activity. For example, compounds derived from piperidine have shown effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as antibacterial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of piperidine-based compounds, including derivatives similar to the target compound. The findings indicated that certain analogs significantly inhibited the proliferation of HT-29 cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of 4-methoxyphenyl sulfonamide derivatives. The study reported that these compounds exhibited potent antibacterial activity against various strains, with a notable effect against Staphylococcus aureus, suggesting their potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/Effectiveness
Anticancer3-(4-methoxyphenyl)-piperidine derivativeIC50 ~ 10 µM against HT-29
AntimicrobialSulfonamide derivativeMIC ~ 31.25 µg/mL for S. aureus
AntioxidantPiperidine analogsSignificant reduction in ROS

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological Activity
4-(6-amino-3,5-dicyano)Thiazole derivativeHigh anticonvulsant properties
N-(thiazol-2-yl) benzenesulfonamideSulfonamide derivativeEffective against Gram-positive bacteria

Analyse Chemischer Reaktionen

Reactivity of the Sulfonamide Group

The 4-methoxyphenylsulfonyl group undergoes nucleophilic substitution and hydrolysis:

Reaction TypeConditions/ReagentsOutcomeReference
Sulfonamide hydrolysis Acidic (H₂SO₄) or basic (NaOH) hydrolysisCleavage to form sulfonic acid derivatives (e.g., 4-methoxybenzenesulfonic acid) ,
Sulfonyl transfer Amines (e.g., benzylamine, K₂CO₃, DMF)Formation of secondary sulfonamides (e.g., N-benzyl-4-methoxybenzenesulfonamide) ,

Key Findings :

  • Hydrolysis of the sulfonamide group is favored under strong acidic conditions (e.g., concentrated H₂SO₄) to yield sulfonic acid intermediates .

  • Sulfonyl transfer reactions with amines proceed via SN2 mechanisms, with electron-withdrawing groups enhancing reactivity .

Piperidine-Carbonyl Reactivity

The piperidine-1-carbonyl group participates in amide hydrolysis and nucleophilic attack:

Reaction TypeConditions/ReagentsOutcomeReference
Amide hydrolysis Hydrochloric acid (HCl, reflux)Cleavage to carboxylic acid and piperidine derivatives ,
Acylation Acetic anhydride (Ac₂O, H₂SO₄)Formation of acetylated derivatives (e.g., N-acetylpiperidine) ,

Key Findings :

  • Hydrolysis of the amide bond under acidic conditions generates 4-((4-methoxyphenyl)sulfonyl)piperidine and 1-methylpyridin-2(1H)-one-3-carboxylic acid .

  • Acetylation occurs selectively at the piperidine nitrogen, preserving the sulfonamide group .

Pyridin-2-one Core Modifications

The pyridinone ring undergoes electrophilic substitution and oxidation:

Reaction TypeConditions/ReagentsOutcomeReference
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitration at position 4 or 5 of the pyridinone ring ,
Oxidation KMnO₄ (acidic conditions)Conversion to pyridine-N-oxide derivatives ,

Key Findings :

  • Nitration occurs regioselectively at the meta position relative to the carbonyl group .

  • Oxidation with KMnO₄ yields stable N-oxide derivatives, enhancing solubility in polar solvents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Introduction of aryl groups to the pyridinone or phenyl rings
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halideFormation of C–N bonds (e.g., arylpiperidine derivatives)

Key Findings :

  • Suzuki coupling installs aryl groups at the pyridinone C-4 position without affecting the sulfonamide .

  • Buchwald-Hartwig amination modifies the piperidine nitrogen for SAR studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyridin-2(1H)-one 4-Methoxyphenylsulfonyl-piperidine-carbonyl 388.44 Not reported
3-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Pyridin-2(1H)-one Piperidine-oxadiazole-furan 354.4 Not reported
3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one Chlorophenyl-piperazine-fluorophenyl 486.0 Not reported
1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one Ethyl-piperazine-fluorophenyl-tolyl 435.5 Not reported
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Bromophenyl-methoxyphenyl-cyano ~345.2 Antioxidant (79.05% DPPH inhibition)

Key Observations:

Piperazine-containing derivatives (–14) exhibit bulkier substituents, likely influencing receptor binding but reducing solubility.

Biological Activity: Bromophenyl-cyano pyridinones () demonstrate significant antioxidant activity (up to 79.05% DPPH inhibition), suggesting that electron-withdrawing groups (e.g., sulfonyl in the target compound) may similarly enhance radical scavenging .

Physicochemical Properties :

  • The target compound’s sulfonyl group may improve aqueous solubility compared to lipophilic bromophenyl or tolyl derivatives ().
  • Melting points for pyridin-2(1H)-one derivatives typically range from 268–287°C (), though sulfonyl groups could lower this due to reduced crystallinity.

ADMET Considerations :

  • Compounds with sulfonamide groups often exhibit moderate-to-high metabolic stability but may face challenges in permeability due to polarity .
  • Molecular docking studies (e.g., ) suggest that substituents like 4-methoxyphenyl could enhance binding to antioxidant or antimicrobial targets through π-π stacking or hydrogen bonding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, piperidine functionalization, and carbonyl coupling. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with 4-methoxyphenyl sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonyl-piperidine intermediate .
  • Carbonyl Coupling : Using coupling agents like EDCI/HOBt or DCC to conjugate the sulfonyl-piperidine moiety with 1-methylpyridin-2(1H)-one derivatives. Catalytic p-toluenesulfonic acid may enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical?

  • Methodological Answer : Essential techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfonyl/carbonyl linkages. For example, the sulfonyl group typically appears as a singlet in ¹H NMR (~3.8 ppm for methoxy) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica GF254, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :

  • Physicochemical Properties : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. A TPSA <140 Ų and logP 2–5 are optimal for oral bioavailability .
  • Bioavailability : Molecular dynamics simulations (e.g., AMBER or GROMACS) assess membrane permeability, while P-glycoprotein substrate predictions identify efflux risks .
  • Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., enzymes or receptors) .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and MS data. For example, IR peaks at 1675 cm⁻¹ confirm carbonyl groups, while ¹³C NMR signals at ~170 ppm validate sulfonyl/carbonyl carbons .
  • Isotopic Labeling : Use ¹⁵N or deuterated analogs to clarify ambiguous proton environments .
  • Computational NMR Prediction : Software like ACD/Labs or Gaussian simulates spectra for comparison with experimental data .

Q. How is acute toxicity evaluated in preclinical studies for this compound?

  • Methodological Answer :

  • In Vivo Models : Administer escalating doses (10–1000 mg/kg) to Sprague-Dawley rats or CD-1 mice. Monitor mortality, organ weight changes, and histopathology over 14 days .
  • Behavioral Assays : Use rotarod or open-field tests to assess neurotoxicity.
  • Statistical Analysis : GraphPad Prism analyzes dose-response curves and calculates LD₅₀ values .

Q. What crystallographic techniques are used to determine the 3D structure of related analogs?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., from acetonitrile). Resolve structures using Bruker D8 Venture diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Software like SHELXT refines molecular geometry .
  • Conformational Analysis : Compare torsion angles (e.g., piperidine ring puckering) with computational models (Mercury 4.0) .

Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields between reported methods?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., p-TsOH vs. H₂SO₄) to optimize sulfonylation efficiency .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediate decomposition or side reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of sulfonyl intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.